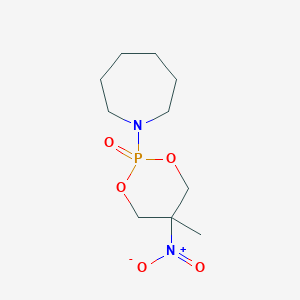![molecular formula C10H10N4S2 B14705907 Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis- CAS No. 15018-76-5](/img/structure/B14705907.png)
Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- is a heterocyclic compound containing two pyrimidine rings connected by a 1,2-ethanediyl bridge with sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- typically involves the reaction of pyrimidine derivatives with sulfur-containing reagents. One common method is the reaction of 2-chloropyrimidine with 1,2-ethanedithiol under basic conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The pyrimidine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and complexes.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- involves its interaction with various molecular targets. The sulfur atoms in the compound can form coordination bonds with metal ions, leading to the formation of metal-organic complexes. These complexes can exhibit unique properties and activities, such as catalytic behavior or biological activity . The pyrimidine rings can also interact with nucleic acids and proteins, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine, 2,2’-[methylenebis(thio)]bis-: Similar structure but with a methylene bridge instead of an ethanediyl bridge.
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis[5-methyl-1,3,4-thiadiazole]: Contains additional thiadiazole rings.
Uniqueness
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- is unique due to its specific structural arrangement, which allows for versatile chemical reactivity and potential applications in various fields. The presence of both pyrimidine rings and sulfur atoms provides opportunities for diverse interactions and functionalities.
Eigenschaften
CAS-Nummer |
15018-76-5 |
|---|---|
Molekularformel |
C10H10N4S2 |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
2-(2-pyrimidin-2-ylsulfanylethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C10H10N4S2/c1-3-11-9(12-4-1)15-7-8-16-10-13-5-2-6-14-10/h1-6H,7-8H2 |
InChI-Schlüssel |
FXZZLYIRPHBZGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)SCCSC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


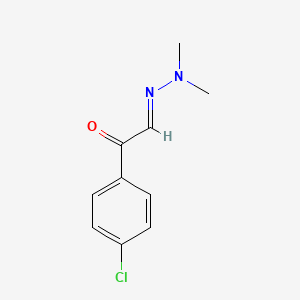

![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
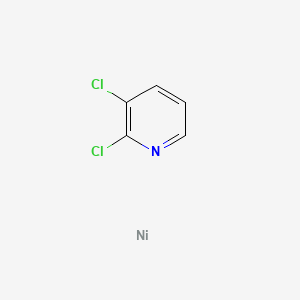
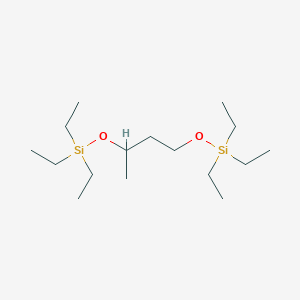
![3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione](/img/structure/B14705852.png)
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
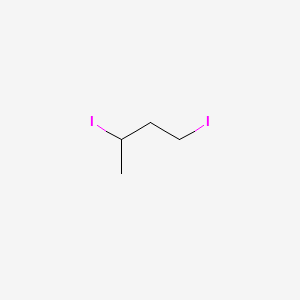
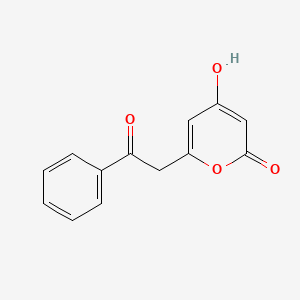
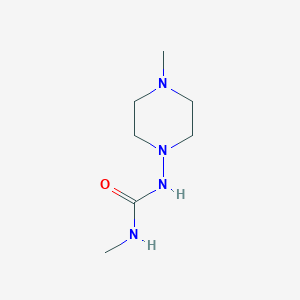

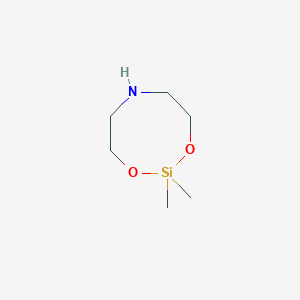
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
